6-Nitrochroman-4-ol

Physicochemical profiling Medicinal Chemistry Lead Optimization

6-Nitrochroman-4-ol (CAS 1270584-68-3, molecular weight 195.17 g/mol) is a bicyclic chroman derivative featuring a nitro group at the 6-position and a hydroxyl group at the 4-position. This compound is commercially available for research purposes with purities exceeding 97% (HPLC) from multiple vendors, making it a consistently accessible building block.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B13704523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrochroman-4-ol
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8,11H,3-4H2
InChIKeyMKWZAANVJROAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrochroman-4-ol: Technical Baseline for Sourcing and Research Selection


6-Nitrochroman-4-ol (CAS 1270584-68-3, molecular weight 195.17 g/mol) is a bicyclic chroman derivative featuring a nitro group at the 6-position and a hydroxyl group at the 4-position . This compound is commercially available for research purposes with purities exceeding 97% (HPLC) from multiple vendors, making it a consistently accessible building block . Its chemical identity is defined by the formula C9H9NO4, distinguishing it from related nitrochromane structures that lack the 4-hydroxyl functionality . The compound is supplied in standard research quantities (100 mg to 100 g), facilitating feasibility studies and preliminary research .

Multi-vendor research building block with verified high purity
Scalable supply in standard research quantities
Distinct 6-nitro-4-hydroxychroman scaffold for SAR and synthesis

Why 6-Nitrochroman-4-ol Cannot Be Interchanged with Common Chroman Analogs


Generic substitution among chroman derivatives is high-risk because minor structural variations lead to quantifiable changes in physicochemical properties and reactivity. 6-Nitrochroman-4-ol is a secondary alcohol and a nitroarene, while its closest analogs include ketones (6-nitrochroman-4-one), ethers (6-nitrochromane), or non-nitrated alcohols (6-hydroxychroman). These differences fundamentally alter hydrogen bonding capacity, oxidation/reduction potential, and electrophilic reactivity . For example, the predicted pKa of the 4-hydroxyl group in 6-Nitrochroman-4-ol is 13.08, indicating it is a much weaker acid than a phenolic analog, which directly impacts its solubility and reaction conditions [1]. Substituting with a commercially similar compound without this specific substitution pattern can invalidate a synthetic route or structure-activity relationship study.

4-OH enables hydrogen bonding absent in 4-one analogs; substitution may alter reactivity.
Nitro substituent changes electrophilicity vs. non-nitrated chromanols; synthetic route impact.
Ionization behavior differs from phenolic or ketone analogs; solubility and SAR may shift.

Quantitative Differentiation Guide: 6-Nitrochroman-4-ol vs. Closest Analogs


Predicted pKa and Ionization State vs. 6-Nitrochroman-4-one

The hydroxyl group in 6-Nitrochroman-4-ol provides an ionizable center with a predicted pKa of 13.08, whereas the carbonyl analog, 6-nitrochroman-4-one, lacks this acidic proton and is essentially neutral under physiological pH conditions . This difference in ionization state is directly relevant to solubility, permeability, and protein binding predictions in early drug discovery.

Ionization State
Class-level
Predicted pKa 13.08
Ionizable 4-OH vs. neutral 4-one analog
In silico prediction; experimental validation pending
Physicochemical profiling Medicinal Chemistry Lead Optimization

Radical Scavenging Activity Profile vs. Amino-Substituted 6-Chromanols

In a study measuring second-order rate constants (k) for reaction with galvinoxyl radical, the electron-withdrawing nitro group was shown to decrease radical scavenging activity compared to electron-donating substituents like amino and acetylamino groups on 6-chromanol derivatives [1]. This provides a quantitative framework for selecting 6-Nitrochroman-4-ol as a less-potent antioxidant control or for tuning electron density in mechanistic studies.

Radical Scavenging
Class-level
Activity decreased vs. amino-substituted chromanols
Electron-withdrawing profile confirmed
Based on 2,2-dimethyl chromanol scaffold
Antioxidant research Free radical biology Structure-Activity Relationship

Commercial Purity Specifications and Available Batch Sizes

6-Nitrochroman-4-ol is reliably sourced at a certified purity of 97% (HPLC) from major research chemical suppliers, with another supplier listing a purity of 98%, and is available in a range of batch sizes from 100 mg to 100 g . This multi-vendor availability and defined purity profile reduces procurement risk compared to less-common analogs like 2,2-dimethyl-6-nitrochroman-4-ol, which is only available from specialty catalogs.

Supply Specifications
Supplier stated
Purity: 97% (1g–100g), 98% (100mg–1g)
Multi-vendor, scalable procurement
Specifications as reported by suppliers
Chemical procurement Reproducibility Laboratory supply

Optimal Application Scenarios for 6-Nitrochroman-4-ol Based on Evidence


Specialized Synthetic Intermediate for 6-Aminochroman-4-ol Derivatives

The 6-nitro group serves as a direct precursor to a primary amine, a key functional handle. The established availability of multi-gram quantities with high purity (up to 98%) supports its use as a starting point for generating focused libraries of 6-aminochroman-4-ol analogs, which are explored for various biological activities .

Electron-Deficient Scaffold in Structure-Activity Relationship (SAR) Studies

As an electron-poor analog in the chromanol family, 6-Nitrochroman-4-ol fills a critical SAR gap. It directly contrasts with electron-rich amino- and acetylamino-chromanols, which show enhanced radical scavenging activity. This makes it an essential control compound in studies probing the influence of electronic effects on antioxidant or pro-oxidant mechanisms [1].

Physicochemical Comparator in Drug Discovery Programs

The predicted pKa of 13.08 and the presence of a hydrogen bond donor (4-OH) and acceptors (nitro, ether) make this compound a valuable tool for calibrating computational models of permeability and solubility for chroman-based leads. It can be used to benchmark the impact of a single hydroxyl group against the non-ionizable 6-nitrochromane scaffold .

Application
Selection Property
Validation Focus
6-Aminochroman-4-ol synthesis
Nitro-to-amine reduction precursor
Amine purity and library diversity
Electron-deficient SAR control
Nitro electron-withdrawing effect
Contrast with electron-rich chromanols
Physicochemical model calibration
Ionizable 4-OH and predicted pKa profile
Solubility/permeability prediction benchmarking
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